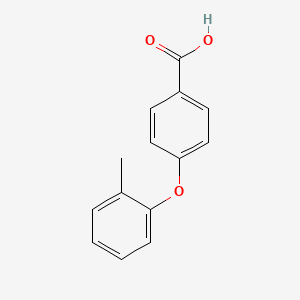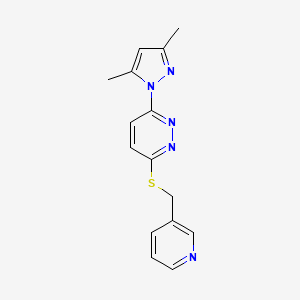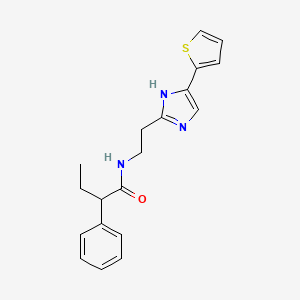![molecular formula C15H18ClFN2O B2747834 2-Chloro-N-[1-(5-fluoro-1-methylindol-3-yl)propan-2-yl]propanamide CAS No. 2411224-48-9](/img/structure/B2747834.png)
2-Chloro-N-[1-(5-fluoro-1-methylindol-3-yl)propan-2-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-[1-(5-fluoro-1-methylindol-3-yl)propan-2-yl]propanamide is a chemical compound that has gained attention in the scientific community due to its potential use in research applications. This compound is a synthetic derivative of indole, which is a naturally occurring organic compound found in plants and animals. The synthesis method of this compound involves the use of various chemicals and techniques, which will be discussed in detail.
作用機序
The mechanism of action of 2-Chloro-N-[1-(5-fluoro-1-methylindol-3-yl)propan-2-yl]propanamide is not fully understood. However, it has been suggested that this compound may act as an agonist or antagonist of certain receptors in the brain, such as the serotonin receptor. This may lead to changes in neurotransmitter activity, which can affect various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes in the body. It has been shown to have anxiolytic and antidepressant effects in animal models, which suggests its potential use in the treatment of anxiety and depression. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.
実験室実験の利点と制限
One of the advantages of using 2-Chloro-N-[1-(5-fluoro-1-methylindol-3-yl)propan-2-yl]propanamide in lab experiments is its high potency and selectivity for certain receptors. This allows researchers to study the effects of specific neurotransmitters and receptors on various physiological processes. However, one of the limitations of using this compound is its potential toxicity and side effects, which can affect the reliability of the results obtained.
将来の方向性
There are several future directions for research involving 2-Chloro-N-[1-(5-fluoro-1-methylindol-3-yl)propan-2-yl]propanamide. One direction is to further investigate its mechanism of action and how it affects various physiological processes. Another direction is to study its potential use in the treatment of various disorders, such as anxiety, depression, and cancer. Additionally, researchers can explore the use of this compound in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, this compound is a chemical compound that has potential use in various research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of this compound in the field of pharmacology and medicine.
合成法
The synthesis of 2-Chloro-N-[1-(5-fluoro-1-methylindol-3-yl)propan-2-yl]propanamide involves the reaction of 5-fluoro-1-methylindole with 2-chloro-N-isopropylpropanamide in the presence of a catalyst such as palladium on carbon. The reaction is carried out under specific conditions of temperature and pressure to obtain the desired product. This synthesis method has been optimized to obtain a high yield of the compound with minimal impurities.
科学的研究の応用
2-Chloro-N-[1-(5-fluoro-1-methylindol-3-yl)propan-2-yl]propanamide has been used in various research applications due to its potential as a pharmacological tool. It has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
特性
IUPAC Name |
2-chloro-N-[1-(5-fluoro-1-methylindol-3-yl)propan-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClFN2O/c1-9(18-15(20)10(2)16)6-11-8-19(3)14-5-4-12(17)7-13(11)14/h4-5,7-10H,6H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKXUTZMWQFORY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN(C2=C1C=C(C=C2)F)C)NC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(Benzenesulfonyl)piperidin-1-yl]-6-ethylpyrimidine](/img/structure/B2747752.png)
![2-Hydroxy-N-[(E)-3-oxobutan-2-ylideneamino]acetamide](/img/structure/B2747755.png)


![N-[5-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-2-pyrimidin-2-ylsulfanylacetamide](/img/structure/B2747758.png)
![methyl 4-((3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2747759.png)


![2-[(3-Chlorophenyl)methyl]-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2747763.png)
![(E)-N-(5,5-dioxido-3-(4-(trifluoromethoxy)phenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2747767.png)

![2-(4-Methoxyphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2747771.png)
![6-(3-Chlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-YL)-2-thienyl]pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B2747773.png)
